molecular formula C12H9N3OS B8364146 2-(8-Methoxyquinazolin-2-yl)thiazole

2-(8-Methoxyquinazolin-2-yl)thiazole

Cat. No.: B8364146
M. Wt: 243.29 g/mol
InChI Key: ODAGSMPFSLJXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Methoxyquinazolin-2-yl)thiazole is a heterocyclic compound featuring a thiazole ring fused to a quinazoline scaffold substituted with a methoxy group at the 8-position. Quinazoline derivatives are known for their pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound’s structural uniqueness lies in the methoxy group’s position, which may influence solubility, metabolic stability, and target affinity compared to analogs .

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

2-(8-methoxyquinazolin-2-yl)-1,3-thiazole

InChI

InChI=1S/C12H9N3OS/c1-16-9-4-2-3-8-7-14-11(15-10(8)9)12-13-5-6-17-12/h2-7H,1H3

InChI Key

ODAGSMPFSLJXQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(N=C21)C3=NC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., S166) offers faster reaction times and higher specificity compared to traditional methods .
  • Substituent Impact : The 8-methoxy group in quinazoline derivatives may improve metabolic stability, whereas bulky groups (e.g., 4-phenylphenyl in benzothiazoles) enhance lipophilicity .
Table 2: Activity Comparison of Thiazole-Containing Compounds
Compound Name Target/Assay Activity/Potency Key Interaction Mechanism Reference
Thiazole analogues (8h, 8i) BCATm inhibitors Moderately reduced activity Polar groups disfavored
4-(4-(Trifluoromethyl)phenyl)thiazole (2e, 2g, 2i) Acetylcholinesterase (AChE) Competitive inhibition π–π interactions with Trp286/Tyr341
2h and 2l (thiazole-hydrazinyl) C. albicans MIC₉₀ = 1.95 µg/mL Enhanced membrane penetration
2-(4'-Cyanophenyl)-benzothiazole Benzpyrene hydroxylase Selective lung induction Halogen/cyano substitutions enhance activity

Key Observations :

  • Enzyme Interactions : Thiazole rings participate in π–π stacking with aromatic residues (e.g., Trp286 in AChE), suggesting that 2-(8-Methoxyquinazolin-2-yl)thiazole may exploit similar mechanisms .
  • Antifungal Potency : Thiazole derivatives with hydrophobic substituents (e.g., chlorophenyl in 2l) outperform conventional antifungals, highlighting the role of substituent lipophilicity .
  • Selectivity: Substituents like cyano (in 2-(4'-cyanophenyl)-benzothiazole) can confer tissue-specific effects, a consideration for optimizing 8-methoxyquinazoline derivatives .

Substituent Effects on Pharmacological Properties

  • Methoxy Group: The 8-OCH₃ group in quinazoline may enhance water solubility and hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or halogens) .
  • Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., S166) exhibit higher synthetic yields but may face metabolic instability due to extended conjugation .
  • Heteroaryl Rings : Thiophene analogs (e.g., 8f, 8g) show superior BCATm inhibition compared to thiazoles, suggesting that sulfur positioning affects target engagement .

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